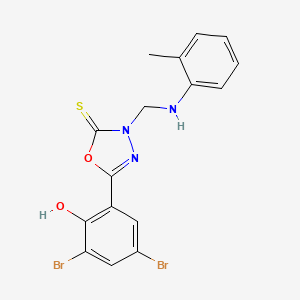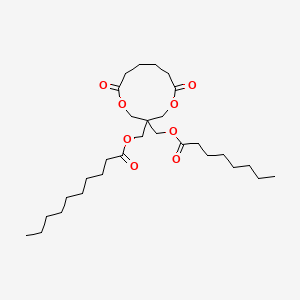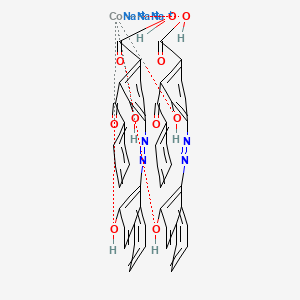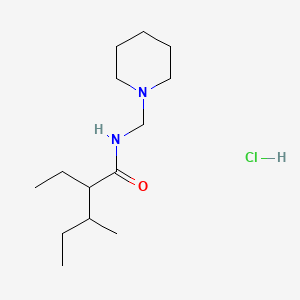
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide is a complex organic compound with a molecular formula of C16H17ClN4O3. This compound is known for its unique structure, which includes a chloro-nitrophenyl group and an azo linkage, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide typically involves multiple steps. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in additional chemical transformations.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
科学的研究の応用
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The azo linkage and nitro group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenyl isocyanate: Shares the chloro-nitrophenyl group but differs in its functional groups and reactivity.
4-Chloro-2-nitrophenol: Similar in structure but lacks the azo linkage, leading to different chemical properties and applications.
2-Chloro-5-nitrophenol: Another related compound with similar functional groups but different positional isomerism.
Uniqueness
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide is unique due to its combination of a chloro-nitrophenyl group, azo linkage, and ethylamino substituent
特性
CAS番号 |
93923-59-2 |
|---|---|
分子式 |
C25H30ClN5O4 |
分子量 |
500.0 g/mol |
IUPAC名 |
[4-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethoxy]phenyl]-trimethylazanium;hydroxide |
InChI |
InChI=1S/C25H29ClN5O3.H2O/c1-5-29(16-17-34-23-13-11-22(12-14-23)31(2,3)4)20-8-6-19(7-9-20)27-28-25-15-10-21(30(32)33)18-24(25)26;/h6-15,18H,5,16-17H2,1-4H3;1H2/q+1;/p-1 |
InChIキー |
MBLXLAQLAKWYOG-UHFFFAOYSA-M |
正規SMILES |
CCN(CCOC1=CC=C(C=C1)[N+](C)(C)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


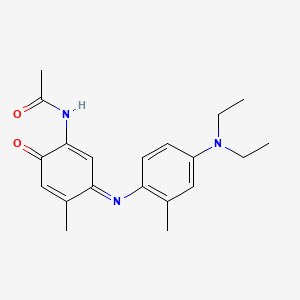


![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)


